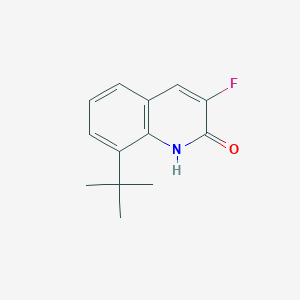

8-Tert-butyl-3-fluoro-2-hydroxyquinoline

Description

Overview of Quinoline (B57606) Core and Hydroxyquinoline Derivatives in Academic Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in medicinal chemistry and material science. rsc.orgresearchgate.net Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comnih.gov This broad spectrum of bioactivity has established the quinoline motif as a privileged scaffold in drug design. rsc.org

Among the numerous derivatives, hydroxyquinolines, particularly 8-hydroxyquinoline (B1678124) (8-HQ), are notable for their versatile applications. researchgate.netrroij.com The 8-hydroxyquinoline structure is a potent chelating agent, capable of forming stable complexes with various metal ions. This property is leveraged in diverse fields, from its use as a precursor in pesticide manufacturing to its role in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors for detecting metal ions. rroij.comwikipedia.org In medicinal chemistry, 8-HQ derivatives have been investigated as antibacterial, antifungal, anti-HIV, and neuroprotective agents. rroij.comnih.gov The functionalization of the quinoline core allows for the fine-tuning of its electronic and steric properties, making it a highly adaptable template for developing novel bioactive compounds. nih.gov

Rationale for Investigating 8-Tert-butyl-3-fluoro-2-hydroxyquinoline

While specific research literature on this compound is not extensively available, the rationale for its synthesis and study can be inferred from the well-established principles of medicinal chemistry and substituent effect analysis. The investigation of this specific molecule is driven by the goal of understanding how the unique combination of its functional groups—a tert-butyl group at the 8-position, a fluorine atom at the 3-position, and a hydroxyl group at the 2-position—modulates the properties of the quinoline core.

The introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov A fluoro-substituent at the 3-position of a quinoline ring can significantly alter the electron distribution and, consequently, its biological activity. The bulky tert-butyl group at the 8-position can introduce steric hindrance that may influence the molecule's conformation and its interaction with biological targets. researchgate.net Furthermore, the 2-hydroxyquinoline (B72897) moiety exists in tautomeric equilibrium with its 2-quinolone form, a structure known for its presence in various bioactive compounds. The academic rationale for studying this compound would be to systematically evaluate the synergistic or antagonistic effects of these specific substitutions on the physicochemical properties and potential therapeutic applications of the hydroxyquinoline scaffold.

Historical Context of Substituted Quinoline Synthesis and Applications in Scholarly Literature

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.org However, the systematic exploration of its derivatives began in the late 19th century with the development of foundational synthetic methodologies. The Skraup synthesis, reported in 1880, was a landmark achievement, allowing for the preparation of quinoline from aniline (B41778), glycerol (B35011), and sulfuric acid. organicreactions.orgiipseries.org This was soon followed by other named reactions that have become cornerstones of heterocyclic chemistry, including the Combes (1888), Doebner-von Miller, and Conrad-Limpach syntheses. wikipedia.orgiipseries.orgwikipedia.org

These synthetic advancements enabled chemists to create a vast library of substituted quinolines, paving the way for the discovery of their significant applications. A pivotal moment in the history of quinoline applications was the identification of its antimalarial properties, leading to the development of crucial drugs such as quinine, chloroquine, and primaquine. rsc.orgwikipedia.org Beyond medicine, quinoline derivatives became integral to other industries, notably in the manufacturing of cyanine (B1664457) dyes. wikipedia.org The rich history of quinoline synthesis underscores the enduring importance of this scaffold in driving innovation across various scientific disciplines.

Scope and Objectives of Current Academic Inquiry into this compound

As this compound is cataloged in chemical databases but lacks a significant body of dedicated research literature, it represents a novel area for academic exploration. chemical-suppliers.euchemicalbook.com The primary objective of any initial inquiry would be to establish and optimize a reliable synthetic route for its preparation.

Following a successful synthesis, the scope of a comprehensive academic investigation would encompass:

Full Structural Characterization: Unambiguous confirmation of the compound's structure using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially single-crystal X-ray diffraction.

Physicochemical Profiling: Determination of key properties such as melting point, solubility, and pKa.

Biological Screening: Preliminary in vitro screening to assess its potential bioactivity. Based on the known properties of related hydroxyquinolines, assays for antimicrobial, anticancer, or enzyme inhibition activity would be logical starting points.

Material Science Applications: Investigation into its photophysical properties, such as fluorescence, to evaluate its potential use as a chemosensor or in electronic materials, given the precedent of other 8-hydroxyquinoline derivatives. rroij.com

The overarching goal of such an inquiry would be to characterize this understudied molecule and determine if its unique substitution pattern confers novel and useful properties worthy of further development.

Compound Data

The following table summarizes basic identification information for the subject compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 518070-27-4 chemical-suppliers.eu |

| Molecular Formula | C₁₃H₁₄FNO chemical-suppliers.eu |

| Synonyms | 8-tert-butyl-3-fluoro-1h-quinolin-2-one chemical-suppliers.eu |

Note: Detailed experimental data such as melting point, boiling point, and spectral data are not available in published academic literature.

Structure

2D Structure

3D Structure

Properties

CAS No. |

518070-27-4 |

|---|---|

Molecular Formula |

C13H14FNO |

Molecular Weight |

219.25 g/mol |

IUPAC Name |

8-tert-butyl-3-fluoro-1H-quinolin-2-one |

InChI |

InChI=1S/C13H14FNO/c1-13(2,3)9-6-4-5-8-7-10(14)12(16)15-11(8)9/h4-7H,1-3H3,(H,15,16) |

InChI Key |

OITVDLGHQNMTLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NC(=O)C(=C2)F |

Origin of Product |

United States |

Computational and Theoretical Investigations of 8 Tert Butyl 3 Fluoro 2 Hydroxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies for Molecular Conformation and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.comresearchgate.net For a molecule like 8-Tert-butyl-3-fluoro-2-hydroxyquinoline, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as its minimum energy conformation. By calculating the energies of different possible spatial arrangements (conformers), researchers can identify the most energetically favorable structure. This is crucial as the conformation of a molecule often dictates its biological activity and physical properties. Studies on other quinoline (B57606) derivatives have successfully used DFT methods, often with functionals like B3LYP, to optimize molecular geometries and confirm the stability of their structures. mdpi.comnih.gov

Analysis of Electronic Properties (Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Band Gap)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO is known as the band gap. A smaller band gap generally indicates a molecule that is more easily excited and therefore more reactive. mdpi.com For instance, in studies of various 8-hydroxyquinoline (B1678124) derivatives, the HOMO-LUMO gap is a critical parameter for assessing their potential in electronic applications and their reactivity in chemical reactions. acs.org

Table 1: Illustrative Electronic Properties of a Hypothetical Quinoline Derivative

| Property | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.0 | Energy of the lowest unoccupied molecular orbital. |

| Band Gap (ΔE) | 4.5 | Energy difference between HOMO and LUMO. |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Global Reactivity Descriptors (Chemical Hardness, Softness, Electronegativity, Electrophilicity Index, Nucleophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. acs.org These descriptors provide a theoretical framework for predicting how a molecule will interact with other chemical species.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the electron-donating capability of a molecule.

In a study on 1,2,3-triazoles of 8-hydroxyquinoline, a lower value of chemical hardness and a higher value of the electrophilicity index were found to correlate with increased reactivity. acs.org

Table 2: Illustrative Global Reactivity Descriptors of a Hypothetical Quinoline Derivative

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 |

| Chemical Softness (S) | 1/η | 0.44 |

| Electrophilicity Index (ω) | χ2 / (2η) | 4.01 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Electron Transfer Characteristics in Molecular Interactions

The analysis of electronic properties and reactivity descriptors provides insight into the electron transfer characteristics of a molecule. For example, a molecule with a high HOMO energy is a good electron donor, while one with a low LUMO energy is a good electron acceptor. DFT studies on the interaction of 8-hydroxyquinoline with surfaces have shown significant electron transfer, which is crucial for understanding its role as a corrosion inhibitor. rsc.org The distribution of electrostatic potential on the molecular surface, also calculable via DFT, can visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further predicting how it will interact with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of 3D-QSAR Models

Three-dimensional QSAR (3D-QSAR) models are particularly powerful as they consider the 3D spatial arrangement of atoms. mdpi.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. mdpi.comnih.gov

To develop a 3D-QSAR model for a series of quinoline derivatives, for instance, researchers would:

Align the 3D structures of a set of molecules with known biological activities.

Calculate steric and electrostatic fields around each molecule.

Use statistical methods, such as partial least squares (PLS), to correlate the variations in these fields with the observed biological activities. mdpi.com

The resulting model can then be used to predict the activity of new, untested compounds and to generate contour maps that visualize the regions where changes in steric or electrostatic properties would likely increase or decrease activity. mdpi.com Such models have been successfully developed for various quinoline derivatives to predict their anticancer and antimalarial activities. mdpi.comnih.gov

Correlation of Molecular Descriptors with Observed Biological Activities

No studies correlating the specific molecular descriptors of this compound with its biological activities have been found in the current body of scientific literature. Such an analysis would typically involve the calculation of various physicochemical and topological parameters to establish a quantitative structure-activity relationship (QSAR), providing insights into how the compound's structural features influence its biological effects.

Molecular Docking and Dynamics Simulations

Detailed molecular docking and dynamics simulations for this compound are not described in the available research. These computational techniques are crucial for understanding the potential interactions of a molecule with biological targets.

Ligand-Target Interaction Analysis for Mechanistic Insights

Without specific molecular docking studies, there is no information available regarding the ligand-target interactions of this compound. This type of analysis is essential for elucidating the mechanism of action at a molecular level, identifying key amino acid residues involved in binding, and understanding the nature of the intermolecular forces at play.

Prediction of Binding Modes and Affinities with Biological Macromolecules

The prediction of binding modes and the calculation of binding affinities for this compound with any biological macromolecules have not been reported. These predictions are fundamental for assessing the potential of a compound as a therapeutic agent and for guiding further drug design and optimization efforts.

Conformational Analysis and Stability Studies in Solvated Environments

There is no published research on the conformational analysis and stability of this compound in solvated environments. Molecular dynamics simulations are typically employed for these studies to explore the conformational landscape of a molecule in a biologically relevant medium, such as water, and to assess its structural stability over time.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis Methods

Spectroscopic techniques are instrumental in elucidating the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of 8-Tert-butyl-3-fluoro-2-hydroxyquinoline.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The large tert-butyl group would exhibit a characteristic singlet in the upfield region (typically around 1.3-1.5 ppm), integrating to nine protons. The aromatic protons on the quinoline (B57606) ring would appear as multiplets in the downfield region (approximately 7.0-8.5 ppm). The fluorine atom at the 3-position would cause splitting of the adjacent proton signal (at C4), and the hydroxyl proton at the 2-position would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The tert-butyl group would show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The quinoline ring would display a series of signals in the aromatic region, with the carbon atoms directly bonded to the fluorine, oxygen, and nitrogen atoms showing characteristic chemical shifts. For instance, the carbon at the 3-position (C3) would exhibit a large coupling constant with the fluorine atom.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a valuable tool. It would show a single resonance for the fluorine atom at the 3-position, and its coupling with adjacent protons would further confirm the substitution pattern on the quinoline ring.

Interactive Table: Representative ¹H and ¹³C NMR Data for a Substituted Quinoline Analog

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |

| C(CH₃)₃ | 1.45 (s, 9H) | 35.2 (quaternary) | - |

| C(CH₃)₃ | - | 31.5 (methyls) | - |

| Aromatic-H | 7.20-8.10 (m) | - | H-H, H-F couplings |

| OH | 9.50 (br s, 1H) | - | - |

| C-F | - | 155.0 | ¹JCF ≈ 250 Hz |

| C-OH | - | 160.0 | - |

Note: The data presented is illustrative for a substituted quinoline and may not represent the exact values for this compound.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and confirming the elemental composition. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound, which should match its calculated theoretical mass, confirming its molecular formula (C₁₃H₁₄FNO).

The fragmentation pattern observed in the mass spectrum can also offer structural insights. Common fragmentation pathways for quinoline derivatives often involve the loss of substituents from the ring. For this compound, characteristic fragments might include the loss of a methyl group from the tert-butyl moiety, or the loss of the entire tert-butyl group.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=C, C-N, C-O, and C-F bonds.

Interactive Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N (aromatic) | Stretching | 1300-1350 |

| C-O (hydroxyl) | Stretching | 1200-1250 |

| C-F (aryl fluoride) | Stretching | 1100-1200 |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the target compound from impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical compound. By injecting a solution of the sample into a column packed with a stationary phase and eluting it with a mobile phase, components are separated based on their differential partitioning between the two phases. A UV detector is typically used to monitor the eluting compounds.

For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample would ideally show a single, sharp peak.

Furthermore, HPLC can be used to estimate the lipophilicity of the compound, often expressed as the logarithm of the partition coefficient (logP). This is achieved by correlating the retention time of the compound with those of known standards. The presence of the tert-butyl group is expected to significantly increase the lipophilicity of the molecule.

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. If a suitable single crystal of this compound can be grown, this technique can confirm the connectivity of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. This would provide unambiguous proof of the compound's structure, including the tautomeric form (hydroxyquinoline vs. quinolone) that exists in the solid state. The resulting crystal structure would also reveal details about hydrogen bonding involving the hydroxyl group and potential π-stacking interactions of the quinoline rings.

Single Crystal X-ray Diffraction Analysis

For this compound, no single crystal X-ray diffraction data has been reported. The synthesis and crystallization of this specific isomer would be the first step toward obtaining such data. A successful crystallographic analysis would yield a detailed structural model, including the planarity of the quinoline ring, the orientation of the tert-butyl group, and the intramolecular and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the fluorine atom.

A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.

Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄FNO |

| Formula Weight | 219.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Value not available |

Powder X-ray Diffraction and Pair Distribution Function (PDF) Analysis

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample, identify crystalline phases, and determine unit cell parameters. It is a fundamental tool for materials characterization.

Pair Distribution Function (PDF) analysis, which is derived from total X-ray scattering data (including both Bragg and diffuse scattering), provides information about the local atomic structure, regardless of whether the material is crystalline or amorphous. It is particularly useful for studying nanoscale and disordered materials.

As with single-crystal data, there is no published PXRD or PDF analysis for this compound. PXRD analysis would be essential to confirm the phase purity of a synthesized batch of the compound. PDF analysis could provide insights into the local ordering and any potential disorder related to the flexible tert-butyl group or intermolecular interactions.

Advanced Titrimetric and Elemental Analysis Techniques

Titrimetric and elemental analysis are fundamental techniques for confirming the purity and elemental composition of a synthesized compound.

Titrimetric Analysis: For a compound like this compound, which possesses a weakly acidic hydroxyl group and a weakly basic quinoline nitrogen, acid-base titration could be employed for purity assessment. Potentiometric titration in a non-aqueous solvent would likely be the method of choice to obtain distinct endpoints for the acidic and basic functionalities.

Elemental Analysis: Elemental analysis determines the mass percentages of the constituent elements in a sample. For C₁₃H₁₄FNO, the theoretical elemental composition would be:

Carbon (C): 71.21%

Hydrogen (H): 6.44%

Fluorine (F): 8.66%

Nitrogen (N): 6.39%

Oxygen (O): 7.30%

Experimental determination of these percentages for a synthesized sample of this compound would be a critical step in confirming its identity and purity.

Summary of Elemental Composition

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 71.21 |

| Hydrogen | H | 6.44 |

| Fluorine | F | 8.66 |

| Nitrogen | N | 6.39 |

Emerging Applications and Material Science Contributions of Hydroxyquinoline Derivatives

Organic Light-Emitting Diodes (OLEDs) and Electronic Applications

Derivatives of 8-hydroxyquinoline (B1678124) are foundational materials in the field of organic electronics, most notably as ligands in organometallic complexes like Tris(8-hydroxyquinolinato)aluminium (Alq3), a benchmark electron transport and emissive material in OLEDs. The performance of these materials is highly dependent on the electronic and structural effects of the substituents on the quinoline (B57606) ring.

Role as Electron Carriers and Emissive Materials

A comprehensive search of scientific databases and peer-reviewed literature yields no specific studies detailing the use of 8-Tert-butyl-3-fluoro-2-hydroxyquinoline as either an electron-carrying or an emissive material in OLED devices. While the parent 8-hydroxyquinoline scaffold is well-known for these roles, the specific electronic and morphological effects of the combined tert-butyl and fluoro substituents on charge transport and luminescent properties have not been reported.

Application in Transistors and Photovoltaic Cells

Similarly, there is no available research documenting the application of this compound in the active layers of organic field-effect transistors (OFETs) or as a component in the donor or acceptor materials for organic photovoltaic (OPV) cells. The introduction of tert-butyl groups has been explored in other organic semiconductors to influence molecular packing and stability, but its specific impact in this fluorinated hydroxyquinoline for these applications remains uninvestigated. mdpi.com

Chemosensing and Analytical Reagents

The 8-hydroxyquinoline framework is a classic chelating agent, forming stable and often highly fluorescent complexes with a variety of metal ions. This property has made its derivatives valuable as chemosensors and analytical reagents.

Fluorescent Sensing of Metal Ions (e.g., Al³⁺, Zn²⁺)

The ability of 8-hydroxyquinoline derivatives to act as fluorescent "turn-on" sensors for metal ions such as Al³⁺ and Zn²⁺ is well-established. researchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.org The mechanism typically involves the chelation of the metal ion by the hydroxyl oxygen and pyridinic nitrogen, which restricts intramolecular rotation and inhibits photoinduced electron transfer, leading to a significant enhancement in fluorescence intensity. researchgate.net Despite this general principle, no published research could be found that specifically utilizes this compound for the fluorescent detection of Al³⁺, Zn²⁺, or any other metal ion. Consequently, data on its selectivity, sensitivity, or binding stoichiometry are not available.

Application in Gravimetric Analysis and Separation Techniques

The formation of insoluble metal complexes with 8-hydroxyquinoline has historically been used for the gravimetric determination and separation of metals. epa.gov These analytical methods rely on the quantitative precipitation of metal-quinolinolate complexes from solution. A search of the analytical chemistry literature reveals no mention of this compound being employed for these purposes. Therefore, there are no established protocols or research findings on its use in gravimetric analysis or chromatographic separation techniques.

Corrosion Inhibition Properties and Mechanism

Heterocyclic compounds containing nitrogen and oxygen atoms, such as 8-hydroxyquinoline derivatives, are often effective corrosion inhibitors for metals and alloys in acidic or saline environments. researchgate.netmdpi.com Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. mdpi.com The lone pair electrons on the heteroatoms and the π-electrons of the aromatic rings facilitate this adsorption through coordination with vacant d-orbitals of the metal. researchgate.net

Despite the known efficacy of the 8-hydroxyquinoline class as corrosion inhibitors, no specific experimental or theoretical studies on the corrosion inhibition properties of this compound have been published. Research has not been conducted to determine its inhibition efficiency on specific metals like steel or aluminum, nor to elucidate the precise adsorption mechanism (physisorption vs. chemisorption) as influenced by its particular substituent groups. mdpi.comrsc.orgresearchgate.net

Data Tables

No specific experimental data for "this compound" was found in the reviewed literature for the outlined applications. Therefore, no data tables can be generated.

Quantum Chemical Insights into Surface Adsorption

Detailed quantum chemical studies specifically focused on the surface adsorption of this compound are not presently available in published research. Computational studies, such as those using Density Functional Theory (DFT), are often employed to understand the electronic properties and adsorption behavior of molecules on various surfaces. aps.orgresearchgate.net Such studies for other quinoline derivatives have provided insights into their potential as corrosion inhibitors or in electronic devices by examining parameters like adsorption energies, charge distribution, and interactions with metal surfaces. aps.orgresearchgate.net However, without specific calculations for this compound, any discussion on its surface adsorption characteristics would be speculative.

Catalytic Applications of Quinoline Derivatives

There is no specific information available in the scientific literature regarding the catalytic applications of this compound. The broader family of quinoline derivatives has been explored for various catalytic activities. For instance, certain quinoline compounds can act as catalysts or ligands in organic synthesis reactions. mdpi.com The catalytic potential of these molecules is often attributed to the nitrogen atom in the quinoline ring and the presence of other functional groups that can coordinate with metal centers. Research into the catalytic properties of other hydroxyquinoline derivatives has shown their utility in reactions such as oxidation. rsc.org However, a detailed account of the catalytic use of this compound cannot be provided due to the absence of dedicated research in this area.

Compound Information

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Future research into the synthesis of 8-Tert-butyl-3-fluoro-2-hydroxyquinoline will likely prioritize the development of methodologies that align with the principles of green chemistry, focusing on high atom economy and sustainability. Traditional multi-step syntheses of complex quinolines are often resource-intensive and can generate significant waste. Modern approaches, however, offer more efficient and environmentally benign alternatives.

A primary area of exploration will be the application of transition-metal-catalyzed C-H (carbon-hydrogen) bond functionalization. rsc.orgnih.govacs.org This powerful strategy allows for the direct introduction of functional groups onto the quinoline (B57606) scaffold, bypassing the need for pre-functionalized starting materials and thus reducing the number of synthetic steps. nih.gov Research could focus on developing selective methods for the late-stage fluorination and tert-butylation of a pre-formed 2-hydroxyquinoline (B72897) core, which would be a highly step-economical approach. nih.govacs.org

Furthermore, methods that utilize readily available starting materials, such as the direct synthesis from substituted o-nitrotoluenes, present an atom-economical pathway that minimizes byproducts. rsc.orgrsc.org The only molecule lost in such reactions is often water, embodying a key goal of sustainable synthesis. rsc.org The exploration of nanocatalyzed protocols, which can offer high yields in greener solvents like water and allow for catalyst recycling, represents another vital research direction for synthesizing this and related quinoline derivatives.

The table below summarizes potential sustainable synthetic strategies for future investigation.

| Synthetic Strategy | Key Advantages | Future Research Focus |

|---|---|---|

| C-H Bond Functionalization | High step- and atom-economy, reduced need for pre-functionalization. nih.govnih.gov | Development of regioselective methods for direct fluorination and tert-butylation. acs.org |

| One-Pot Cycloaddition Reactions | Uses simple starting materials (e.g., o-nitrotoluenes), minimizes waste. rsc.orgrsc.org | Optimization of reaction conditions for the specific substitution pattern of the target compound. |

| Nanocatalysis | High efficiency, use of green solvents, catalyst reusability. | Screening of various nanocatalysts to achieve high yields and purity. |

| Biomimetic Dehydrogenative Coupling | Atom-economical, mimics natural processes, often uses mild conditions. organic-chemistry.org | Exploration of enzyme or catalyst systems for the specific annulation reaction. |

Exploration of New Biological Targets and Elucidation of Complex Mechanisms

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. arabjchem.orgijmphs.comnih.gov A crucial future direction for this compound is the systematic screening and exploration of its potential biological targets.

Given the potent anticancer activities of many quinoline derivatives, initial research should focus on evaluating the cytotoxicity of this compound against a panel of human cancer cell lines. arabjchem.org If promising activity is found, subsequent studies must aim to elucidate the specific mechanism of action. Known mechanisms for anticancer quinolines include the inhibition of crucial cellular machinery such as protein kinases (e.g., Pim-1, Aurora kinases), topoisomerases, and the disruption of tubulin polymerization, which is vital for cell division. ijmphs.comresearchgate.netekb.eg

In the realm of infectious diseases, fluoroquinolone antibiotics are a major class of drugs, and hydroxyquinolines have shown activity against various viruses and microbes. nih.govontosight.ai Therefore, investigating the activity of this compound against a spectrum of bacterial and viral pathogens is a logical step. For instance, its potential to inhibit viral entry or replication, as seen with other hydroxychloroquine (B89500) derivatives, warrants investigation. nih.govnih.gov Unraveling the precise molecular interactions with pathogen-specific enzymes or proteins will be essential for any future drug development efforts.

Advanced Computational Modeling for Predictive Research and Rational Design

In silico methods are indispensable tools in modern drug discovery and materials science, offering a rapid and cost-effective means to predict molecular properties and guide experimental work. Future research on this compound should heavily leverage advanced computational modeling.

Molecular docking studies can be employed to predict the binding affinity and interaction modes of the compound with a wide array of known biological targets. nih.govmdpi.comnih.gov By docking the structure into the active sites of proteins implicated in cancer (e.g., kinases, tubulin) or infectious diseases (e.g., viral proteases, bacterial DNA gyrase), researchers can prioritize experimental screening efforts towards the most promising targets. ekb.egnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies will be valuable once an initial set of active analogues is synthesized. mdpi.com By correlating structural modifications with changes in biological activity, QSAR models can guide the rational design of second-generation compounds with enhanced potency and selectivity.

Furthermore, Density Functional Theory (DFT) calculations can provide deep insights into the electronic properties of the molecule, such as the HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution. rsc.orgresearchgate.netnih.gov This information is critical for understanding the molecule's reactivity, stability, and potential interactions with biological receptors or materials surfaces. rsc.orgresearchgate.net

Integration into Advanced Material Science Technologies and Devices

The unique electronic and chelating properties of the hydroxyquinoline scaffold suggest that this compound could have significant applications in material science. Future research should explore its potential integration into advanced technologies.

One of the most prominent applications of hydroxyquinoline derivatives is as fluorescent chemosensors for the detection of metal ions. nanobioletters.comnih.gov The compound's ability to form complexes with metal ions, potentially leading to a change in its fluorescence properties (a "turn-on" or "turn-off" response), should be investigated. nih.gov Its specific substitution may impart high selectivity for particular ions like Zn²⁺, Fe³⁺, or Cu²⁺, making it a candidate for use in environmental monitoring or biological imaging. nih.govnih.govrsc.org

Additionally, quinoline derivatives are known to be effective corrosion inhibitors for metals, particularly steel in acidic environments. biointerfaceresearch.comnajah.eduresearchgate.net They function by adsorbing onto the metal surface to form a protective layer. najah.edu The potential of this compound as a corrosion inhibitor should be systematically evaluated, as its specific electronic properties and bulky tert-butyl group may enhance its adsorption and protective capabilities. oup.com The use of 8-hydroxyquinoline (B1678124) in organic light-emitting diodes (OLEDs) also suggests that the photophysical properties of this novel derivative could be explored for applications in electronic devices. sci-hub.se

Investigation of Synergistic Effects with Other Bioactive Compounds

To combat issues like drug resistance and to enhance therapeutic efficacy, modern pharmacology often relies on combination therapies or the development of hybrid molecules. nih.gov A significant future research avenue for this compound is the investigation of its synergistic effects with other bioactive agents.

This research can proceed along two main paths. The first is to test the compound in combination with established drugs. For example, its potential to enhance the efficacy of standard chemotherapeutic agents or to overcome resistance to existing antibiotics could be explored in vitro. wikipedia.org Positive results would pave the way for developing novel combination therapy regimens.

The second path involves the creation of hybrid molecules, where the this compound scaffold is covalently linked to another distinct pharmacophore. nih.govnih.gov This approach aims to create a single chemical entity with multiple modes of action. For instance, hybridizing it with a chalcone (B49325) moiety, another pharmacophore known for anticancer properties, could yield a molecule with enhanced potency. ijpsjournal.com Similarly, creating conjugates with known antibiotics could lead to compounds that are effective against drug-resistant bacterial strains. nih.gov This strategy has been successfully employed with other quinolines to generate dual-action antimalarial agents and other therapeutics. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for introducing the tert-butyl and fluoro substituents into the quinoline scaffold?

- Methodological Answer : The tert-butyl group is typically introduced via Friedel-Crafts alkylation or by coupling tert-butyl halides with pre-functionalized intermediates. Fluorination at the 3-position can be achieved using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. A one-pot tandem approach, as demonstrated in tetrahydroquinoline derivatives, may involve sequential alkylation and fluorination steps with careful control of temperature (e.g., 0°C to room temperature) and solvent polarity (e.g., dichloromethane or acetonitrile) to minimize side reactions .

Q. How can researchers validate the structural integrity of 8-tert-butyl-3-fluoro-2-hydroxyquinoline using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Compare experimental spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. For example, the tert-butyl group exhibits a singlet at ~1.4 ppm (1H NMR) and a distinct 13C signal near 30–35 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C13H16FNO).

- IR Spectroscopy : The hydroxy group (2-position) shows a broad O–H stretch near 3200–3400 cm⁻¹, while the C–F bond appears at 1100–1200 cm⁻¹ .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reaction yields when scaling up synthesis?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent ratio). For instance, a study on tetrahydroquinoline derivatives achieved 85% yield at 0.1 mmol scale but only 62% at 10 mmol; adjusting the solvent from THF to DMF improved homogeneity and yield .

- Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., dealkylated or over-fluorinated species).

- Scale-Dependent Kinetics : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediate bottlenecks .

Q. How can researchers evaluate the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., Förster resonance energy transfer) to measure inhibition constants (Ki). For example, fluorinated quinolines have shown Ki values < 1 µM against tyrosine kinases due to fluorine’s electronegativity enhancing binding affinity .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes. The tert-butyl group may occupy hydrophobic pockets, while the hydroxy group participates in hydrogen bonding.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. What advanced techniques are recommended for characterizing degradation products under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via UPLC-PDA-MS.

- Stability-Indicating Methods : Develop HPLC methods with C18 columns (e.g., 5 µm, 250 mm) and mobile phases like 0.1% TFA in acetonitrile/water.

- Mechanistic Insights : Use DFT calculations to predict degradation pathways (e.g., hydrolysis of the hydroxy group or C–F bond cleavage) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of fluorinated quinolines across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets for variables like assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., HEK293 vs. HeLa).

- Structural Confirmation : Re-evaluate compound purity via orthogonal methods (e.g., elemental analysis) to rule out impurities as confounding factors.

- Reproducibility Testing : Replicate experiments under standardized protocols (e.g., NIH guidelines for dose-response curves) .

Experimental Design Considerations

Q. What experimental controls are critical when studying the environmental fate of this compound?

- Methodological Answer :

- Abiotic Controls : Include dark controls to assess photodegradation and sterile controls (e.g., autoclaved soil/water) to distinguish biotic vs. abiotic degradation.

- Matrix Spikes : Add known quantities of the compound to environmental matrices (e.g., river water, soil) to quantify recovery rates.

- Analytical Validation : Use isotopically labeled analogs (e.g., 13C-tert-butyl) as internal standards for LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.